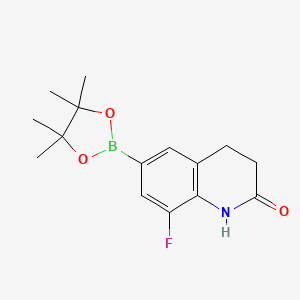![molecular formula C18H18N4S B13565875 N-[(E)-1-phenylethylideneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine](/img/structure/B13565875.png)
N-[(E)-1-phenylethylideneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1-phenylethylidene)hydrazin-1-yl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene is a complex organic compound with a unique structure that includes an indole nucleus and a tricyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-phenylethylidene)hydrazin-1-yl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene typically involves the condensation of an indole derivative with a hydrazine compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-phenylethylidene)hydrazin-1-yl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[2-(1-phenylethylidene)hydrazin-1-yl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-[2-(1-phenylethylidene)hydrazin-1-yl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(2E)-2-[(2E)-2-(1-phenylethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one: Shares a similar hydrazine moiety but differs in the overall structure and reactivity.
1,2-di(1-phenylethylidene)hydrazine: Contains a similar hydrazine linkage but lacks the tricyclic framework.
Uniqueness
3-[2-(1-phenylethylidene)hydrazin-1-yl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene is unique due to its combination of an indole nucleus with a tricyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N4S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[(E)-1-phenylethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H18N4S/c1-12(13-7-3-2-4-8-13)21-22-17-16-14-9-5-6-10-15(14)23-18(16)20-11-19-17/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,19,20,22)/b21-12+ |
InChI Key |
LJJAHAHAFNQWBY-CIAFOILYSA-N |
Isomeric SMILES |
C/C(=N\NC1=C2C3=C(CCCC3)SC2=NC=N1)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC1=C2C3=C(CCCC3)SC2=NC=N1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


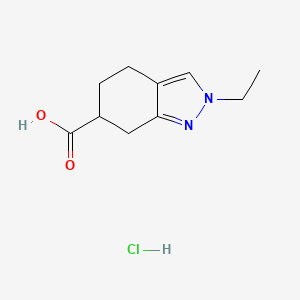
![3-Chloro-5-[(morpholin-4-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraenehydrochloride](/img/structure/B13565804.png)
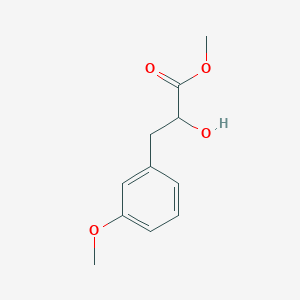
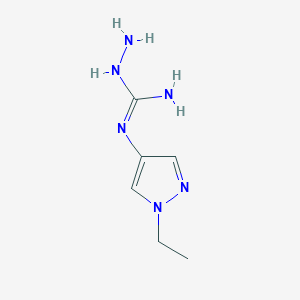
![2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13565817.png)
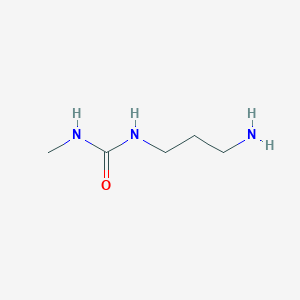
![1-{5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-7-yl}pyrrolidine](/img/structure/B13565845.png)
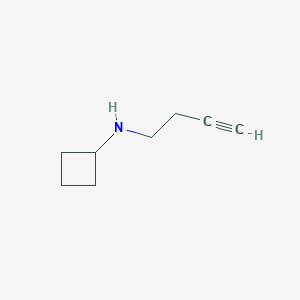
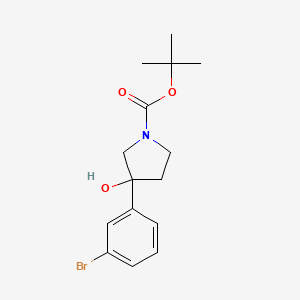
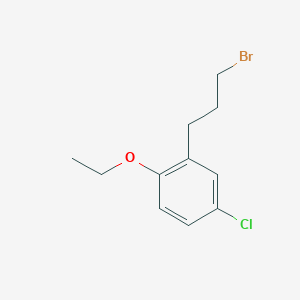
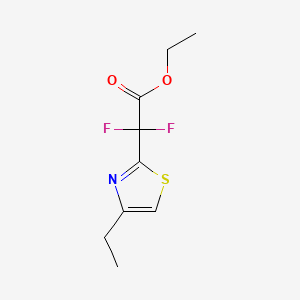
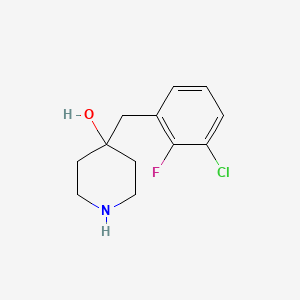
![3-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13565868.png)
